3,3,4,4,4-Pentafluorobutyl methacrylate
Description
3,3,4,4,4-Pentafluorobutyl methacrylate is a fluorinated methacrylate ester characterized by five fluorine atoms substituted on the butyl chain. Methacrylates generally feature a methyl group on the alpha-carbon of the acrylate backbone, enhancing rigidity and thermal stability in polymers compared to acrylates . Fluorinated methacrylates are valued in high-performance coatings, adhesives, and materials requiring chemical resistance and hydrophobicity.
Properties
CAS No. |
52519-51-4 |
|---|---|
Molecular Formula |
C8H9F5O2 |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H9F5O2/c1-5(2)6(14)15-4-3-7(9,10)8(11,12)13/h1,3-4H2,2H3 |
InChI Key |
DJMQEXDGIXFVSC-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(F)(F)F)(F)F |
Other CAS No. |
52519-51-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3,4,4,4-Pentafluorobutyl Acrylate (C₇H₇F₅O₂)
- Molecular Weight : 218.12 g/mol .
- Key Properties : Density = 1.283 g/cm³, boiling point = 127.7°C at 760 mmHg .
- Structural Difference : Lacks the methyl group on the acrylate backbone, leading to lower glass transition temperatures (Tg) in polymers compared to methacrylates.
- Applications : Used in fluoropolymer synthesis for coatings and hydrophobic films .
2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate (C₈H₇F₇O₂)
- Molecular Weight : 268.13 g/mol .
- Fluorine Content : Seven fluorine atoms, enhancing hydrophobicity and chemical resistance.
- Reactivity : Higher electron-withdrawing effects from fluorine may reduce the polymerization rate compared to less-fluorinated analogs.
- Applications : Ideal for anti-fouling coatings and aerospace materials .
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl Methacrylate (C₉H₁₀F₆O₃)
- Molecular Weight : 280.16 g/mol .
- Unique Features : Contains a hydroxyl group and trifluoromethyl substituent, enabling hydrogen bonding and improved solubility in polar solvents.
- Polymer Behavior : Hydroxyl groups may facilitate crosslinking, enhancing mechanical strength in cured polymers .
4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl Methacrylate
- Fluorine Content : Eight fluorine atoms and a trifluoromethyl group, offering extreme hydrophobicity.
Structural and Property Analysis
Table 1: Comparative Data for Fluorinated Methacrylates/Acrylates
Key Trends:
Fluorine Content : Higher fluorine counts correlate with increased hydrophobicity and chemical inertness but may reduce solubility in common solvents.
Functional Groups : Hydroxyl or trifluoromethyl groups (e.g., ) expand application scope through post-polymerization modifications.
Methacrylate vs. Acrylate : Methacrylates generally yield polymers with higher Tg and mechanical stability due to the alpha-methyl group .
Research Findings and Industrial Relevance
- Synthesis Challenges : Fluorinated methacrylates require specialized fluorination techniques, as seen in 3,3,4,4,4-pentafluorobutyl iodide synthesis (CAS 40723-80-6), a precursor for fluorinated polymers .
- Market Analysis : Compounds like 3,3,4,4,4-pentafluorobutyl acrylate are commercially distributed by suppliers such as BOC Sciences, highlighting demand in electronics and automotive sectors .
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